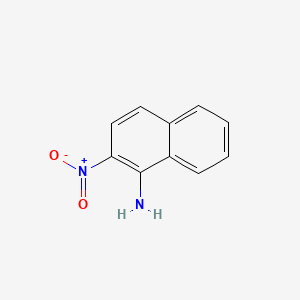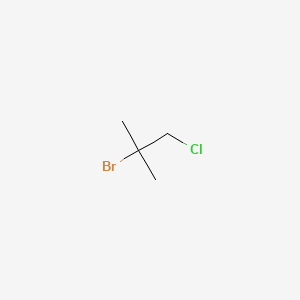
Cholesterylaniline
Übersicht
Beschreibung
Cholesterylaniline is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular formula of Cholesterylaniline is C33H51N . The exact mass is 461.402150631 g/mol, and the monoisotopic mass is also 461.402150631 g/mol . The molecule has a complexity of 716 and a topological polar surface area of 12 Ų .
Physical And Chemical Properties Analysis
Cholesterylaniline is a solid substance . It has a molecular weight of 461.8 g/mol . The XLogP3-AA is 10.9, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count .
Wissenschaftliche Forschungsanwendungen
Alkylation Agents in Cholesterol Sulfur Derivatives
Cholesterylaniline, as a derivative of cholesterol, has been studied for its potential use as an alkylating agent. Research has shown that cholesteryl 3β-sulfonium salts can act as alkylating agents toward amines, although the reaction appeared to be more influenced by steric requirements than by stabilizing factors in the formation of the homoallylic carbonium ion (Buess, Chasey, & Hammond, 1976).
Lipoprotein Metabolism
The cholesteryl ester transfer protein (CETP) transfers lipids among lipoprotein particles and is central to lipoprotein metabolism. Studies have shown that genetic deficiency of CETP can lead to elevated HDL cholesterol and decreased LDL cholesterol levels. Understanding the role of cholesteryl derivatives in CETP can provide insights into metabolic processes affecting cardiovascular health (Ikewaki et al., 1995).
Cardiovascular Disease
Research on gut flora metabolism of dietary lipids like phosphatidylcholine, which involves cholesteryl derivatives, has shown a link to cardiovascular disease (CVD). Metabolomics studies have identified that certain metabolites of these dietary lipids can predict the risk for CVD, indicating a significant role for cholesteryl derivatives in understanding heart disease (Wang et al., 2011).
Separation Techniques in Biological Studies
Improvements in the separation techniques of cholesteryl esters, vital for characterizing these compounds, have been achieved through modeling with artificial neural networks and genetic algorithms. This has implications for studying complex biological samples, particularly in relation to antimicrobial activity and innate immunity systems (Jansen et al., 2010).
Atherosclerosis Research
Studies involving cholesteryl ester transfer protein and its role in the development of atherosclerosis have been conducted. For instance, the effect of antisense oligonucleotides against CETP on atherosclerosis development in cholesterol-fed rabbits has been explored, providing insights into potential therapeutic approaches (Sugano et al., 1998).
Choline Deficiency and Brain Health
Research on the effects of choline deficiency, involving cholesteryl derivatives, on brain health has been conducted. This includes studies on total antioxidant status and enzyme activities in the rat brain, offering insights into metabolic reactions affecting brain development and function (Liapi et al., 2008).
Zukünftige Richtungen
Research on cholesterol and related compounds like Cholesterylaniline is ongoing. For instance, dietary choline has been found to have potential benefits for obesity-related metabolic diseases . Additionally, advancements in cryo-electron microscopy methods are poised to usher in the next era of cholinesterase structural biology . Understanding the metabolic pathways and action mechanisms of choline might contribute to the design of nutritional interventions as promising treatments .
Eigenschaften
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-N-phenyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUKVXBTMCXYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324205 | |
| Record name | N-Phenylcholest-5-en-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7510-04-5 | |
| Record name | NSC406017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylcholest-5-en-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




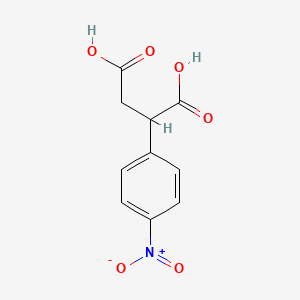
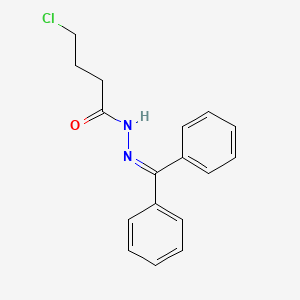


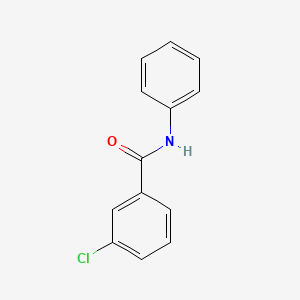
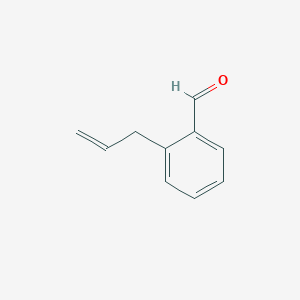

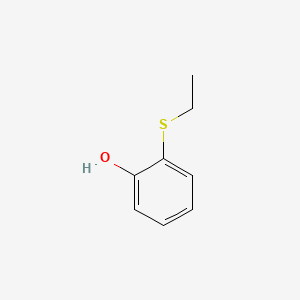

![Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B1595096.png)
